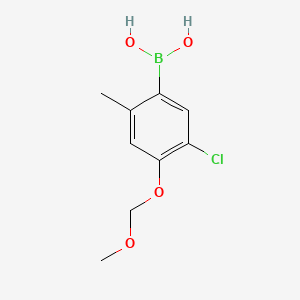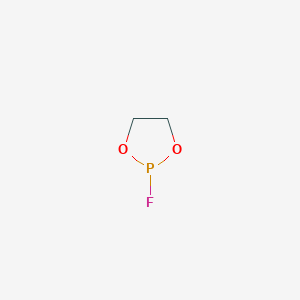
2-Fluoro-1,3,2-dioxaphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1,3,2-dioxaphospholane is an organophosphorus compound with the molecular formula C₂H₄FO₂P. It is a cyclic compound containing a phosphorus atom bonded to an oxygen atom and a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-1,3,2-dioxaphospholane can be synthesized through the reaction of polyfluoroalkyl dichlorophosphates with 1,2- or 1,3-alkanediols in a pyridine-diethyl ether system . The reaction typically involves the following steps:
- Mixing the polyfluoroalkyl dichlorophosphate with the alkanediol in the presence of pyridine and diethyl ether.
- Allowing the reaction to proceed at room temperature or under mild heating conditions.
- Isolating the product through standard purification techniques such as distillation or crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous production techniques to ensure a consistent and high-yield output.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles, leading to the substitution of the fluorine atom with other functional groups.
Oxidation and reduction: The phosphorus atom in the compound can undergo oxidation and reduction reactions, altering its oxidation state and leading to the formation of different phosphorus-containing species.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as hydroxide ions (OH⁻), methoxide ions (CH₃O⁻), and amines (RNH₂).
Oxidation and reduction: Reagents such as elemental sulfur (S) and reducing agents like sodium borohydride (NaBH₄) can be used to facilitate these reactions.
Major Products Formed
Nucleophilic substitution: The major products formed are substituted dioxaphospholanes, where the fluorine atom is replaced by the nucleophile.
Oxidation and reduction: The products include various oxidized or reduced phosphorus species, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Fluoro-1,3,2-dioxaphospholane involves its reactivity with nucleophiles and electrophiles. The phosphorus atom in the compound is highly reactive due to its electron-deficient nature, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and addition reactions, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3,2-dioxaphospholane: Similar in structure but contains a chlorine atom instead of a fluorine atom.
2-Fluoro-1,3,2-dioxaphosphorinane: A related compound with a six-membered ring structure instead of a five-membered ring.
2-Fluoro-4,5-benzo-1,3,2-dioxaphospholane: Contains a benzene ring fused to the dioxaphospholane ring.
Uniqueness
2-Fluoro-1,3,2-dioxaphospholane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability compared to its chlorine analog. The fluorine atom also influences the compound’s electronic properties, making it valuable for specific applications in synthetic chemistry and material science .
Properties
CAS No. |
765-40-2 |
|---|---|
Molecular Formula |
C2H4FO2P |
Molecular Weight |
110.02 g/mol |
IUPAC Name |
2-fluoro-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C2H4FO2P/c3-6-4-1-2-5-6/h1-2H2 |
InChI Key |
LFPXHGWWESIRJG-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(O1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid](/img/structure/B14759327.png)

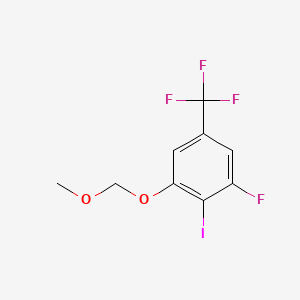

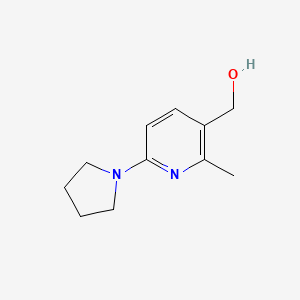
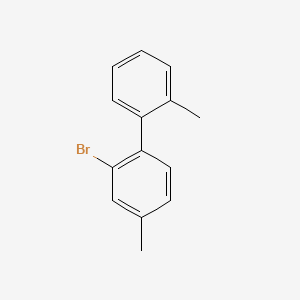
![Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B14759358.png)
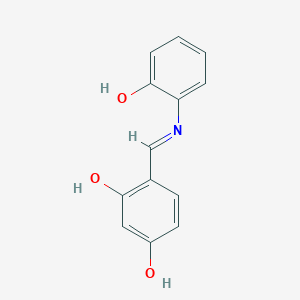
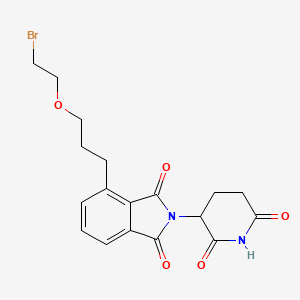
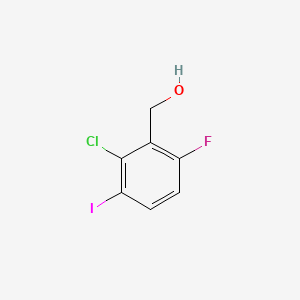
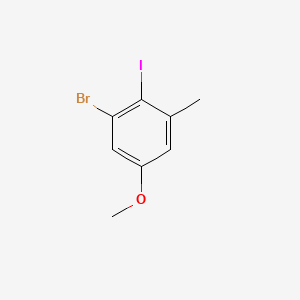
![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)

